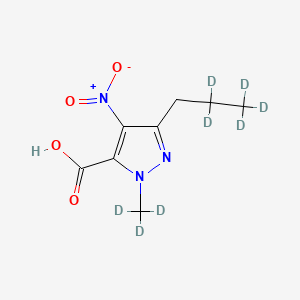
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is a deuterated derivative of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. This compound is characterized by the presence of a pyrazole ring substituted with methyl, nitro, and propyl groups, along with a carboxylic acid functional group. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 can be synthesized through a multi-step process. One common method involves the nitration of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The resulting product is then purified through crystallization from acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Reduction of Nitro Group: 1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid-d8.
Reduction of Carboxylic Acid: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-methanol-d8.
Aplicaciones Científicas De Investigación
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pyrazole derivatives.
Biology: Employed in isotopic labeling studies to trace metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The deuterium atoms provide stability and can alter the compound’s metabolic profile.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group and deuterium atoms.
1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid: Lacks the propyl group.
1-Methyl-3-propyl-4-amino-1H-pyrazole-5-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for isotopic labeling studies. The combination of methyl, nitro, and propyl groups on the pyrazole ring also contributes to its distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
4-nitro-5-(2,2,3,3,3-pentadeuteriopropyl)-2-(trideuteriomethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11N3O4/c1-3-4-5-6(11(14)15)7(8(12)13)10(2)9-5/h3-4H2,1-2H3,(H,12,13)/i1D3,2D3,3D2 |
Clave InChI |
GFORSNBMYCLGIE-AUOAYUKBSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C([2H])([2H])[2H] |
SMILES canónico |
CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



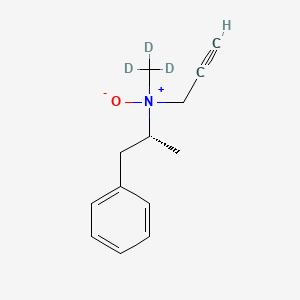
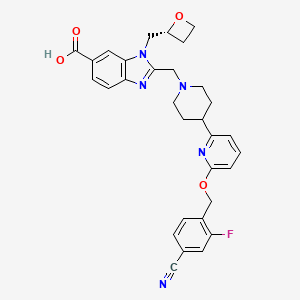
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
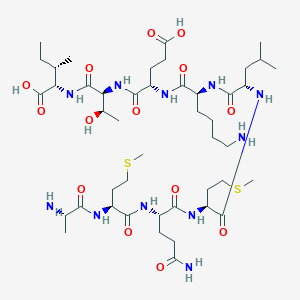
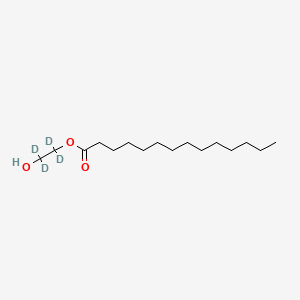
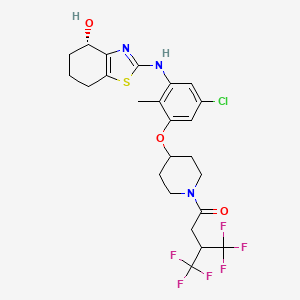
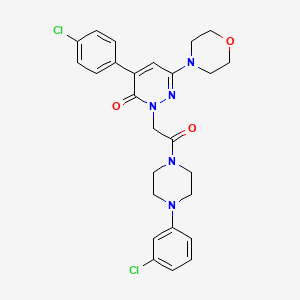
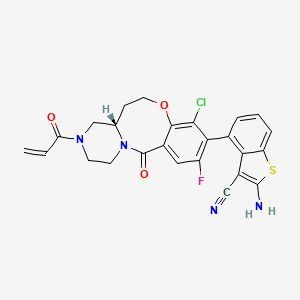
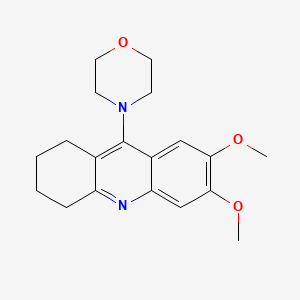
![(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide](/img/structure/B12429331.png)
![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![N-[4-[4-[5-(4-bromophenyl)-2-(2-chloroacetyl)-3,4-dihydropyrazol-3-yl]phenoxy]butyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B12429335.png)
